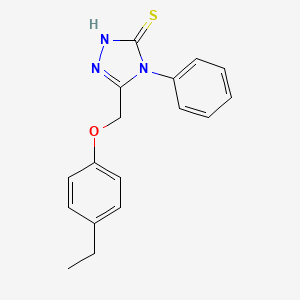

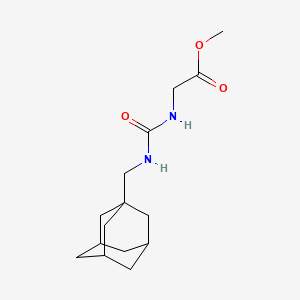

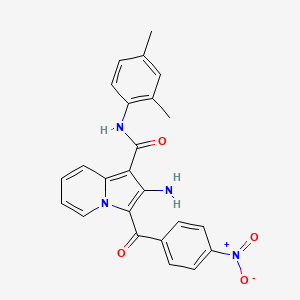

5-氨基-1-(3-氯-4-甲基苯基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The triazole core is a versatile scaffold that can be modified to produce compounds with a wide range of pharmacological properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides and ynamides or alkynes in cycloaddition reactions. For instance, a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a five-step process starting from 4-chlorobenzenamine, with the final step involving a reaction between triazole ester and ethylene diamine under specific conditions to achieve an 88% yield . Another approach for synthesizing 5-amino-1,2,3-triazole-4-carboxylates is the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which provides a protected version of the triazole amino acid .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was elucidated using X-ray diffraction, revealing dihedral angles between the triazole ring and the phenyl rings, and the presence of intermolecular hydrogen bonding .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including acetylation and the Dimroth rearrangement. The Dimroth rearrangement, in particular, is a transformation that can affect the chemistry of 5-amino-1,2,3-triazoles, as seen in the synthesis of HSP90 inhibitors from triazole-containing dipeptides . Additionally, acylation reactions of 5-amino-1,2,3-triazoles can lead to the formation of v-triazolo[4,5-d]pyrimidine derivatives when heated in aqueous alkali .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be studied using various spectroscopic methods, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its derivatives was thoroughly investigated to understand the regioselectivity and susceptibility to acetylation, providing insights into the structural and conformational characteristics of these compounds .

科学研究应用

合成和结构分析

合成技术

5-氨基-1,2,3-三唑衍生物的合成涉及多种方法,包括酯乙氧羰基腙与伯胺的反应,从而产生具有潜在抗菌活性的新型三唑衍生物。这些化合物已被合成以进一步探索其化学行为和结构,从而深入了解其作为生物活性化合物支架的潜力(Bektaş 等,2007;Biagi 等,1996)。

晶体结构

诸如 5-苯基-[1, 2, 3] 三唑 [1, 5-b] [1, 2, 4] 三嗪-3-甲酰胺之类的衍生物的晶体结构已经确定,为 Dimroth 重排提供了证据,并为其生物活性必不可少的结构特征提供了宝贵的见解(L'abbé 等,2010)。

抗菌和抗肿瘤活性

抗菌活性

一些新合成的三唑衍生物对测试微生物表现出良好至中等的活性,突出了它们作为抗菌剂的潜力。这包括具有特定取代基的化合物,它们对金黄色葡萄球菌等菌株表现出有效的抗菌作用,并对白色念珠菌表现出抗真菌活性(Pokhodylo 等,2021;Bektaş 等,2007)。

抗肿瘤活性

由特定前体合成的衍生物,例如 3-氨基-N-(5-氟-2-甲基苯基)-4-吗啉代-1H-吲唑-1-甲酰胺,已被发现可以抑制某些癌细胞系的增殖,表明它们在癌症治疗中的潜在效用(Hao 等,2017)。

化学行为和应用

化学行为

5-氨基-1H-[1,2,4]三唑-3-甲酸甲酯的 N-乙酰化衍生物的研究提供了对这些化合物在开发新型药物中的反应性和潜在应用的见解。它们的合成、结构和性质已得到广泛表征,以进一步了解其潜在用途(Dzygiel 等,2004)。

钌催化合成

已经开发出一种用于 5-氨基-1,2,3-三唑-4-甲酸盐的钌催化合成方法,提供了一种绕过 Dimroth 重排的三唑基支架途径。这种方法能够制备含有三唑的二肽和具有 HSP90 抑制剂活性的化合物,展示了三唑衍生物在药物化学中的多功能性(Ferrini 等,2015)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazoles, have been found to interact with various biological receptors through hydrogen-bonding and dipole interactions .

Mode of Action

It’s known that 1,2,4-triazoles operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions .

Biochemical Pathways

1,2,4-triazoles, a related class of compounds, are known to be involved in a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Result of Action

Related compounds such as 1,2,4-triazoles have shown a wide range of potential pharmaceutical activities .

属性

IUPAC Name |

5-amino-1-(3-chloro-4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O/c1-5-2-3-6(4-7(5)11)16-9(12)8(10(13)17)14-15-16/h2-4H,12H2,1H3,(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYXCOHSDUYWHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2543609.png)

![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)

![3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2543622.png)